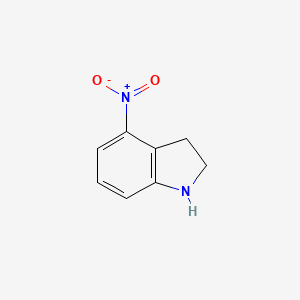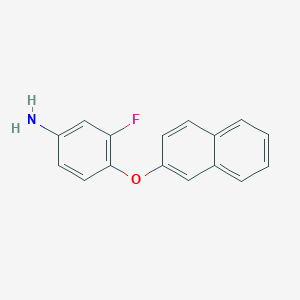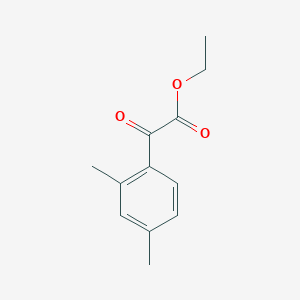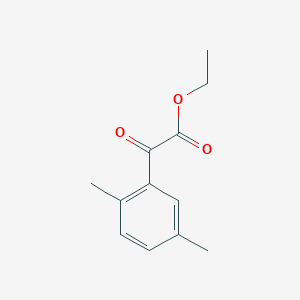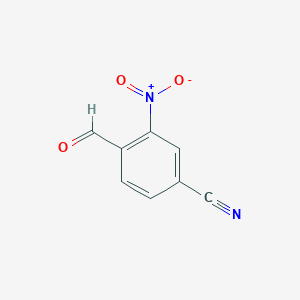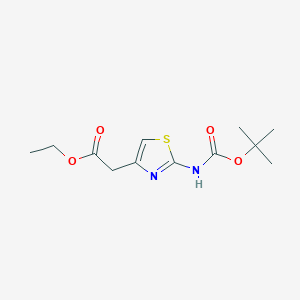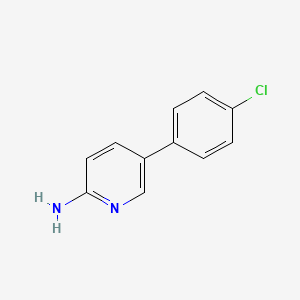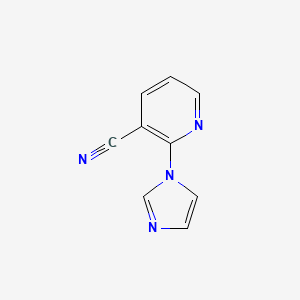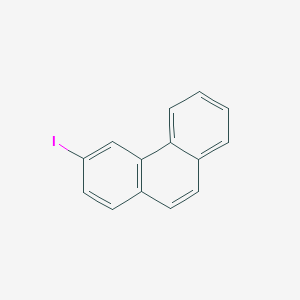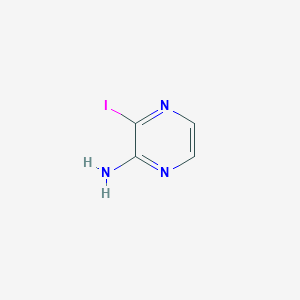
4-(2-Chloropyridin-3-yl)pyrimidine
Übersicht
Beschreibung
“4-(2-Chloropyridin-3-yl)pyrimidine” is a chemical compound with the linear formula C9H6ClN3. It has a molecular weight of 191.62 and is a solid in its physical form . It is used as a primary and secondary intermediate .
Synthesis Analysis
The synthesis of “this compound” involves a mixture of 2,4-dichloropyrimidine, pyridin-3-ylboronic acid, and CS 2 CO 3 in THF (Tetrahydrofuran) and H2O. This mixture is purged under Ar (Argon) for about 10 minutes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H6ClN3/c10-9-7(2-1-4-12-9)8-3-5-11-6-13-8/h1-6H. The key for this InChI code is UKIGQCVXZFDVIG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a solid in its physical form. It has a melting point range of 85 - 86 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
OLEDs and Photophysical Properties
4-(2-Chloropyridin-3-yl)pyrimidine derivatives have been used in the development of Ir(III) metal complexes for organic light-emitting diodes (OLEDs). These complexes exhibit high quantum yields and are promising for sky-blue- and white-emitting OLEDs. The emission properties of these compounds are influenced by the relative position of nitrogen atoms in the pyrimidine fragment, which is crucial for color tuning in OLED applications. For instance, heteroleptic Ir(III) complexes demonstrated stable pure-white emission and high luminance efficiency in OLEDs (Chang et al., 2013).
Nonlinear Optical Properties
Pyrimidine derivatives, including this compound, have significant potential in nonlinear optics (NLO) due to their electronic and structural properties. These compounds exhibit notable NLO characteristics, making them suitable for optoelectronic high-tech applications. Density functional theory (DFT) and time-dependent DFT studies have been conducted to analyze their structural parameters and photophysical properties, revealing their utility in NLO fields (Hussain et al., 2020).
Antiviral Properties
Some this compound derivatives have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), displaying notable antiviral properties. These compounds have been found effective in improving antiviral activity significantly, indicating their potential application in antiviral drug development (Munier-Lehmann et al., 2015).
Antibacterial and Antifungal Activity
Pyrimidine salts, including derivatives of this compound, have shown promising results in antibacterial and antifungal applications. Compounds synthesized with chloranilic and picric acids demonstrated good inhibition towards microbial activities, underscoring their potential in antimicrobial drug development (Mallikarjunaswamy et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s often the case that pyrimidine derivatives interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
Generally, pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Pyrimidine derivatives can potentially influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Eigenschaften
IUPAC Name |
4-(2-chloropyridin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-7(2-1-4-12-9)8-3-5-11-6-13-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIGQCVXZFDVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582973 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870221-17-3 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




